molecular formula C26H32N6O2S B3008236 1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185157-79-2

1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B3008236
CAS No.: 1185157-79-2
M. Wt: 492.64
InChI Key: UNZILEITJUPJKQ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one class, a structurally complex heterocyclic system fused with a triazole ring. Key features include:

  • Substituents:
    • A 4-isobutyl group at position 4, contributing to lipophilicity and steric bulk.
    • A 3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl chain at position 1, introducing a piperazine moiety linked to a 2,3-dimethylphenyl group. This moiety is critical for receptor interactions, particularly with serotonin or dopamine receptors, given the prevalence of arylpiperazine derivatives in CNS-targeting pharmaceuticals .
  • Molecular formula: C₂₆H₃₁N₇O₂S (calculated molecular weight: 505.64 g/mol).

The compound’s design reflects strategies to optimize pharmacokinetic properties (e.g., metabolic stability via methyl groups) and receptor affinity through tailored arylpiperazine substitution .

Properties

IUPAC Name

12-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N6O2S/c1-17(2)16-31-25(34)24-21(10-15-35-24)32-22(27-28-26(31)32)8-9-23(33)30-13-11-29(12-14-30)20-7-5-6-18(3)19(20)4/h5-7,10,15,17H,8-9,11-14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZILEITJUPJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=C(C(=O)N4CC(C)C)SC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin core linked to a piperazine moiety. The presence of the 2,3-dimethylphenyl group and isobutyl substituent contributes to its biological activity.

Property Value
Molecular FormulaC₁₈H₂₃N₅O₃S
Molecular Weight373.47 g/mol
CAS Number[Pending Registration]

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities:

1. Antidepressant Activity:
A study highlighted the compound's potential as an antidepressant through its interaction with serotonin receptors. It was found to enhance serotonin levels in the brain significantly after treatment in animal models. The compound showed affinity for multiple serotonin receptor subtypes (5-HT1A and 5-HT3A), suggesting a multimodal mechanism of action similar to other known antidepressants .

2. Anticancer Properties:
Preliminary investigations have indicated that the compound may possess anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

3. Antimicrobial Activity:
The compound has shown promising antimicrobial activity against several bacterial strains. Its efficacy was evaluated using standard disk diffusion methods, revealing significant inhibition zones compared to control groups .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Serotonin Receptors: The compound acts as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT3 receptors, modulating serotonin signaling pathways crucial for mood regulation .
  • Cell Cycle Regulation: It influences cell cycle progression in cancer cells by affecting cyclin-dependent kinases (CDKs), leading to decreased proliferation .
  • Membrane Disruption: The antimicrobial activity may be linked to the disruption of bacterial cell membranes, leading to cell lysis.

Case Studies

Several studies have been conducted examining the biological activity of this compound:

Case Study 1: Antidepressant Efficacy
In a randomized controlled trial involving rodents, the compound was administered over a period of two weeks. Results indicated a significant reduction in depressive-like behaviors as assessed by forced swim tests. Serum serotonin levels were notably increased compared to baseline measurements .

Case Study 2: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of the compound on breast cancer (MCF-7) and lung cancer (A549) cell lines. The results demonstrated an IC50 value of approximately 10 µM for MCF-7 cells after 48 hours of exposure, indicating potent anticancer activity .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate piperazine derivatives and thienotriazolopyrimidine frameworks. The structural complexity is evident from its multi-cyclic nature and the presence of various functional groups that can influence its biological properties.

Antimicrobial Properties

Research has indicated that compounds containing the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine moiety exhibit significant antimicrobial activity. For instance, similar derivatives have been tested against various bacterial strains and have shown promising results in inhibiting growth, suggesting that this compound may also possess antimicrobial properties due to its structural similarities .

Anti-inflammatory Effects

Studies have demonstrated that related thienotriazolopyrimidine compounds possess anti-inflammatory and analgesic activities. The mechanisms often involve inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response . Given the structural features of 1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one, it is plausible that it could exhibit similar effects.

Anticancer Potential

Pyrimidine derivatives are known for their anticancer properties. The ability of these compounds to interact with DNA or inhibit key enzymes involved in cancer cell proliferation makes them candidates for further investigation in cancer therapy . The specific compound may also show promise in this area due to its complex structure which could lead to unique interactions with biological targets.

Case Study 1: Anti-inflammatory Activity

A study synthesized a series of thienotriazolopyrimidines and evaluated their anti-inflammatory effects using formalin-induced paw edema models. The most active compounds displayed significant inhibition comparable to standard anti-inflammatory drugs like diclofenac .

Case Study 2: Anticancer Studies

Another investigation focused on pyrimidine derivatives showed that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the thieno-triazolopyrimidinone core but differ in substituents on the piperazine ring or alkyl chains. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name Aryl Substituent on Piperazine Alkyl Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target Compound: 1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 2,3-Dimethylphenyl Isobutyl C₂₆H₃₁N₇O₂S 505.64 Enhanced lipophilicity; potential CNS activity
1-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 2-Fluorophenyl Isobutyl C₂₄H₂₇FN₆O₂S 482.60 Electron-withdrawing F may modulate receptor binding affinity.
4-Isobutyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 3-Methylphenyl (m-tolyl) Isobutyl C₂₆H₃₁N₇O₂S 505.64 Methyl group enhances metabolic stability.
1-(3-(4-(3-Methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 3-Methoxyphenyl Propyl C₂₄H₂₈N₆O₃S 480.60 Methoxy group may improve solubility but reduce CNS penetration.

Key Findings:

2-Fluorophenyl (): Fluorine’s electronegativity may alter electron density in the piperazine ring, affecting binding to receptors like 5-HT₁A . m-Tolyl (): Similar to the target compound but lacks the ortho-methyl group, possibly reducing steric constraints in receptor pockets.

Alkyl Chain Modifications :

  • Isobutyl vs. Propyl : Isobutyl’s branching (target compound and –9) improves metabolic resistance compared to linear propyl chains (). This is critical for oral bioavailability .

Therapeutic Implications :

  • Compounds with 2,3-dimethylphenyl or m-tolyl groups (target and ) are hypothesized to exhibit higher selectivity for dopamine D₂-like receptors due to steric compatibility with hydrophobic binding pockets .
  • Methoxy-substituted analogs () may favor peripheral targets due to reduced BBB permeability.

Q & A

Q. Table 1: Representative Synthetic Conditions from Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Core formationEthanol/dioxane, reflux65–78
Piperazine couplingDCM, EDC/HOBt, RT50–60
PurificationColumn chromatography (silica gel, CH₂Cl₂:MeOH)>95% purity

Basic: How is the compound characterized to confirm structural integrity?

Methodological Answer:
A combination of spectroscopic and chromatographic methods ensures structural validation:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and piperazine ring conformation .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>98%) using C18 columns with UV detection at 254 nm .

Q. Table 2: Analytical Techniques and Parameters

TechniqueKey ParametersPurpose
¹H NMR500 MHz, DMSO-d₆Substituent integration
HPLCAcetonitrile/water gradient, 1.0 mL/minPurity quantification
X-ray diffractionSingle-crystal analysisAbsolute configuration

Advanced: What strategies optimize synthesis yield and purity?

Methodological Answer:
Optimization focuses on:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .
  • Catalysis : Using Pd/C or CuI for cross-coupling reactions to improve regioselectivity .
  • Impurity control : Employing preparative HPLC to isolate byproducts (e.g., des-methyl analogs) .

Q. Table 3: Yield Optimization in Analogous Syntheses

ConditionModificationYield Improvement (%)Reference
Catalyst-freeMicrowave-assisted heating+15
Solvent switchDMF instead of THF+20
PurificationGradient elution (HPLC)+10 purity

Advanced: How can researchers resolve contradictions in biological activity data for structurally related compounds?

Methodological Answer:
Contradictions (e.g., variable IC₅₀ values in kinase assays) arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) .
  • Metabolic stability : Use hepatic microsome models to assess degradation rates .
  • Structural nuances : Compare substituent effects (e.g., 2,3-dimethylphenyl vs. chlorophenyl) via SAR studies .

Example : A study on triazolo-pyrimidinones showed that replacing the isobutyl group with a methylpiperazine increased selectivity for PDE5 inhibition by 3-fold .

Advanced: What role do substituents play in modulating biological activity?

Methodological Answer:
Key substituent effects include:

  • Piperazine moiety : The 2,3-dimethylphenyl group enhances receptor binding affinity (e.g., serotonin receptors) .
  • Isobutyl chain : Hydrophobic interactions improve membrane permeability .
  • Thieno-triazolo core : Planar structure facilitates intercalation with DNA or enzyme active sites .

Q. Table 4: Substituent-Activity Relationships (SAR)

SubstituentBiological TargetEffectReference
4-(3-Chlorophenyl)piperazine5-HT₁A receptorKi = 12 nM
4-MethoxyphenylPDE4IC₅₀ = 0.8 μM
2-OxopropylCYP3A4Moderate inhibition

Advanced: What analytical methods detect and quantify impurities?

Methodological Answer:
Impurity profiling involves:

  • LC-MS/MS : Identifies degradation products (e.g., hydrolyzed piperazine derivatives) .
  • NMR spiking : Confirms structural identity of unknown peaks .
  • Forced degradation studies : Expose the compound to heat, light, or acidic conditions to simulate stability issues .

Q. Table 5: Common Impurities and Detection Limits

ImpuritySourceLOD (ppm)Method
Des-isobutyl analogAlkylation side reaction0.1HPLC-UV
Oxidized piperazineStorage degradation0.05LC-MS
Unreacted triazoleIncomplete cyclization0.2¹H NMR

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